molecular formula C22H23N5OS B2832136 1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1171867-23-4

1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2832136
CAS No.: 1171867-23-4
M. Wt: 405.52
InChI Key: QDYJAUPNQVROAR-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is often used as a core structure in various pharmaceuticals due to its wide range of biological activities . It’s often used in the synthesis of anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential use of thiazole derivatives in developing treatments for tuberculosis.

Heterocyclic Synthesis with Ethyl α-(3-Carbamoyl-4,5,6,7-Tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates

Research by Mohareb et al. (2004) explored the reactivity of certain compounds toward active methylene reagents to produce pyran, pyridine, and pyridazine derivatives. This study contributes to the field of heterocyclic chemistry, particularly in synthesizing polyfunctionally substituted derivatives.

Novel Benzothiazole Containing 4H-Pyrimido[2,1-b]benzothiazoles Derivatives

The work of Bhoi et al. (2016) demonstrated the synthesis of novel benzothiazole derivatives and their evaluation for antibacterial and antioxidant activities. This study indicates the potential of these compounds in pharmaceutical applications.

Synthesis of Pyrazolopyrimidines Derivatives

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This research highlights the potential therapeutic applications of these compounds in cancer treatment and inflammation management.

Future Directions

Benzothiazole compounds continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and studying their mechanisms of action .

Properties

IUPAC Name

2-ethyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-4-16-9-10-18-20(13-16)29-22(24-18)26(14-17-8-6-7-11-23-17)21(28)19-12-15(3)25-27(19)5-2/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYJAUPNQVROAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NN4CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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